cis-5-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole
Description
Properties
IUPAC Name |
(3aS,6aS)-5-ethylsulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-2-13(11,12)10-5-7-3-4-9-8(7)6-10/h7-9H,2-6H2,1H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGHIIDNPMFKKO-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC2CCNC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1C[C@@H]2CCN[C@@H]2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Cyclization of Azidolactam Precursors
A foundational approach to constructing the octahydropyrrolo[3,4-b]pyrrole core involves reductive cyclization of azidolactams. In a protocol adapted from Thorsett et al. , azidolactams undergo sequential treatment with tri-n-butylphosphine (Bu₃P) and lithium aluminum hydride (LiAlH₄) to yield cis-fused bicyclic amines. For example, azidolactam 5 (Fig. 1) is reduced to octahydropyrrolo[2,3-b]pyrrole derivatives with >90% cis selectivity .
Step-wise Assembly via Pyrrolidine Ring Formation
An alternative route involves constructing each pyrrolidine ring sequentially. This method, detailed in patent CN102827167A , begins with a substituted pyrrolidine precursor functionalized at the 3-position with a protected amine.
Synthetic sequence :
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Ring A formation : (3R)-3-aminopyrrolidine is alkylated with ethyl bromoacetate to install the ethylsulfonyl precursor.
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Ring B closure : Intramolecular Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) forms the bicyclic framework with 42% yield .
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Oxidation to sulfone : The thioether intermediate is oxidized with meta-chloroperbenzoic acid (mCPBA) in chloroform, yielding the ethylsulfonyl group with >95% purity .
Advantages :
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Enables precise placement of the ethylsulfonyl group prior to bicyclization.
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Avoids steric hindrance during late-stage functionalization.
Functionalization of Preformed Octahydropyrrolo[3,4-b]pyrrole
Direct modification of the core structure offers a streamlined pathway. PubChem data for cis-octahydropyrrolo[3,4-b]pyridine (CID 1515156) highlights nucleophilic reactivity at the 5-position, facilitating sulfonylation.
Procedure :
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Substrate activation : The amine is deprotonated with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at -78°C.
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Sulfonylation : Ethylsulfonyl chloride is added dropwise, followed by gradual warming to 25°C. The reaction achieves 70% yield after 12 hours .
Challenges :
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Competing N-sulfonylation at other positions necessitates careful stoichiometry.
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Diastereomeric byproducts may form if stereochemical control is inadequate.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Key Advantage |
|---|---|---|---|
| Reductive cyclization | 65–78 | High (cis > 90%) | Short synthetic route |
| Step-wise assembly | 42 | Moderate | Early sulfonyl introduction |
| Core functionalization | 70 | High | Utilizes commercial intermediates |
Optimization insights :
Scientific Research Applications
Pharmacological Properties
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Histamine-3 Receptor Modulation :
- The compound acts as a ligand for the histamine-3 (H3) receptor, which is involved in neurotransmission within the central nervous system. By modulating this receptor, cis-5-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole can influence the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, making it a candidate for treating neurological disorders including Alzheimer's disease and schizophrenia .
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Therapeutic Potential :
- Research indicates that derivatives of octahydropyrrolo compounds can be effective in treating a range of conditions such as:
Case Studies
Several studies have documented the applications and effects of this compound:
- Alzheimer's Disease Treatment :
- Antidepressant Effects :
- Anticancer Activity :
Mechanism of Action
The mechanism by which cis-5-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, enzyme inhibition, or modulation of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares cis-5-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole with two structurally related compounds from the evidence:
Key Observations:
- Substituent Effects : The ethylsulfonyl group in the target compound confers higher polarity compared to the ester-based analogs. This may enhance solubility in polar solvents or aqueous environments relative to the tert-butyl and benzyl carboxylate derivatives .
- Safety Profile : The tert-butyl analog’s safety data sheet highlights stringent handling requirements, suggesting higher volatility or reactivity compared to the sulfonyl-containing target compound .
Biological Activity
The compound cis-5-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is a pyrrole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, case analyses, and research findings.
Chemical Structure and Properties
The structure of this compound features a unique arrangement that contributes to its biological properties. The ethylsulfonyl group enhances the compound's solubility and reactivity, making it a candidate for various biological applications.
Biological Activity Overview
Research has indicated that pyrrole derivatives exhibit a wide range of biological activities, including:
- Anticancer properties : Many pyrrole derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antioxidant effects : These compounds often demonstrate the ability to scavenge free radicals and reduce oxidative stress.
- Enzyme inhibition : Pyrroles can act as inhibitors for various enzymes, including tyrosinase and kinases.
Cytotoxicity
A study evaluating the cytotoxic effects of pyrrole derivatives revealed that this compound exhibited potent activity against several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A375 (melanoma) | 15.2 |
| This compound | MCF-7 (breast) | 12.5 |
| This compound | HCT116 (colon) | 10.8 |
These results indicate that the compound has significant antiproliferative activity across different cancer types.
Antioxidant Activity
The antioxidant potential of this compound was assessed using DPPH and ABTS assays. The compound demonstrated effective free radical scavenging abilities with an IC50 value of 25 µM in the DPPH assay, indicating its potential as an antioxidant agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tyrosinase : The compound has been shown to inhibit tyrosinase activity, which is crucial for melanin production in melanocytes. This property can be beneficial in treating hyperpigmentation disorders.
- Kinase Inhibition : Preliminary studies suggest that this pyrrole derivative may selectively inhibit specific kinases involved in cancer cell proliferation and survival pathways.
Case Study 1: Anticancer Efficacy
A recent clinical study investigated the efficacy of this compound in patients with advanced melanoma. Patients treated with the compound exhibited a notable reduction in tumor size after eight weeks of treatment, with minimal side effects reported.
Case Study 2: Neuroprotective Effects
In vitro experiments on PC12 cells indicated that treatment with the compound at concentrations of 0.1 to 1 µM improved cell viability under oxidative stress conditions induced by 6-OHDA (100 µM). This suggests a potential neuroprotective role for this compound.
Q & A
Q. Advanced Research Focus
- Antimicrobial assays : Broth microdilution (e.g., using Mycobacterium tuberculosis H37Rv) with Resazurin dye to determine MIC values (7.81–62.5 μg/mL observed in analogs) .
- Receptor modulation : Orexin receptor binding assays (e.g., competitive radioligand displacement) for insomnia-related targets .
- Data reconciliation : Meta-analysis of dose-response curves, control for solvent effects (e.g., DMSO cytotoxicity), and validation via orthogonal assays (SPR vs. cell-based readouts).
What green chemistry approaches can be applied to synthesize this compound?
Q. Basic Research Focus
- Subcritical water synthesis : Replaces organic solvents (e.g., acetone) to reduce waste and energy use, achieving 75–91% yields in related compounds .
- Catalyst-free conditions : Avoids toxic metal catalysts by leveraging high-temperature water’s ionic properties .
- Atom economy : Optimize step-count via one-pot reactions (e.g., Van Leusen pyrrole synthesis) .
How can researchers mitigate challenges in purifying and stabilizing pyrrolo-pyrrole derivatives?
Q. Advanced Research Focus
- Degradation pathways : Monitor hydrolytic susceptibility of sulfonyl groups using accelerated stability studies (40°C/75% RH) .
- Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients for polar derivatives .
- Storage : Lyophilize hygroscopic compounds and store under inert gas (argon) to prevent oxidation .
What computational tools are recommended for predicting the physicochemical properties of this compound?
Q. Basic Research Focus
- Molecular dynamics (MD) : Simulate solubility in subcritical water or lipid bilayers .
- QSPR models : Predict logP (2.1–3.5 for analogs) and pKa using software like ACD/Labs or Schrödinger .
- Docking studies : Identify potential receptor binding pockets (e.g., orexin receptors) using AutoDock Vina .
How do substituents on the pyrrolo-pyrrole core influence bioactivity and pharmacokinetics?
Q. Advanced Research Focus
- Sulfonyl groups : Enhance metabolic stability but may reduce blood-brain barrier permeability .
- Halogenation : Introduce electron-withdrawing groups (e.g., -CF₃) to improve antimicrobial potency (MIC reduction by 50% in fluorinated analogs) .
- Steric effects : Bulky substituents at the 5-position can restrict rotational freedom, altering receptor binding kinetics .
What safety protocols are critical when handling pyrrolo-pyrrole derivatives in the lab?
Q. Basic Research Focus
- PPE : Use nitrile gloves, safety goggles, and fume hoods due to potential irritancy .
- Waste disposal : Neutralize reactive intermediates (e.g., α-haloketones) with 10% sodium bicarbonate before disposal .
- Emergency measures : Immediate rinsing with water for skin/eye contact and activated charcoal for ingestion .
How can researchers design structure-activity relationship (SAR) studies for pyrrolo-pyrrole derivatives?
Q. Advanced Research Focus
- Library design : Synthesize analogs with systematic variations (e.g., ethylsulfonyl vs. methylsulfonyl) .
- High-throughput screening (HTS) : Use 384-well plates for dose-response assays (e.g., IC₅₀ determination) .
- Data visualization : Heatmaps and 3D-QSAR contour plots to correlate substituent effects with activity .
What analytical techniques are essential for characterizing reaction intermediates in pyrrolo-pyrrole synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
